Cas no 189322-69-8 (3a-(3,4-Dimethoxyphenyl)-1,8b-dihydroxy-6,8-dimethoxy-N,N-dimethyl-3-phenyl-2,3-dihydro-1H-cyclopenta[b][1]benzofuran-2-carboxamide)

3a-(3,4-Dimethoxyphenyl)-1,8b-dihydroxy-6,8-dimethoxy-N,N-dimethyl-3-phenyl-2,3-dihydro-1H-cyclopenta[b][1]benzofuran-2-carboxamide structure
189322-69-8 structure
Product Name:3a-(3,4-Dimethoxyphenyl)-1,8b-dihydroxy-6,8-dimethoxy-N,N-dimethyl-3-phenyl-2,3-dihydro-1H-cyclopenta[b][1]benzofuran-2-carboxamide
Número CAS:189322-69-8
MF:C30H33NO8
Megavatios:535.584929227829
CID:836867
PubChem ID:10650014
Update Time:2025-04-19

3a-(3,4-Dimethoxyphenyl)-1,8b-dihydroxy-6,8-dimethoxy-N,N-dimethyl-3-phenyl-2,3-dihydro-1H-cyclopenta[b][1]benzofuran-2-carboxamide Propiedades químicas y físicas

Nombre e identificación

    • 3'-Methoxyrocaglamide
    • (1R,2R,3S,3aR,8bS)-3a-(3,4-Dimethoxyphenyl)-1,8b-dihydroxy-6,8-di methoxy-N,N-dimethyl-3-phenyl-2,3,3a,8b-tetrahydro-1H-benzo[b]cyc lopenta[d]furan-2-carboxamide
    • Aglaroxin E
    • Aglaroxine E
    • [ "" ]
    • (1R,2R,3S,3aR,8bS)-3a-(3,4-dimethoxyphenyl)-1,8b-dihydroxy-6,8-dimethoxy-N,N-dimethyl-3-phenyl-2,3-dihydro-1H-cyclopenta[b][1]benzofuran-2-carboxamide
    • 3a-(3,4-Dimethoxyphenyl)-1,8b-dihydroxy-6,8-dimethoxy-N,N-dimethyl-3-phenyl-2,3-dihydro-1H-cyclopent
    • 189322-69-8
    • (1R,2R,3S,3aR,8bS)-3a-(3,4-Dimethoxyphenyl)-1,8b-dihydroxy-6,8-dimethoxy-N,N-dimethyl-3-phenyl-2,3,3a,8b-tetrahydro-1H-cyclopenta[b]benzofuran-2-carboxamide
    • AKOS032962186
    • C30H33NO8
    • 3/'-Methoxyrocaglamide
    • DTXSID001019943
    • FS-10524
    • glaroxine E; C-3'-Methoxyrocaglamide
    • (-)-C-3'-Methoxyrocaglamide
    • 3a-(3,4-Dimethoxyphenyl)-1,8b-dihydroxy-6,8-dimethoxy-N,N-dimethyl-3-phenyl-2,3-dihydro-1H-cyclopenta[b][1]benzofuran-2-carboxamide
    • Renchi: 1S/C30H33NO8/c1-31(2)28(33)24-25(17-10-8-7-9-11-17)30(18-12-13-20(36-4)21(14-18)37-5)29(34,27(24)32)26-22(38-6)15-19(35-3)16-23(26)39-30/h7-16,24-25,27,32,34H,1-6H3/t24-,25-,27-,29+,30+/m1/s1
    • Clave inchi: SKYJJPBOOAAPMV-KKPOPCGDSA-N
    • Sonrisas: O1C2C=C(C=C(C=2[C@@]2([C@@H]([C@H](C(N(C)C)=O)[C@@H](C3C=CC=CC=3)[C@]12C1C=CC(=C(C=1)OC)OC)O)O)OC)OC

Atributos calculados

  • Calidad precisa: 535.22100
  • Masa isotópica única: 535.22061701g/mol
  • Recuento atómico isotópico: 0
  • Recuento de donantes vinculados al hidrógeno: 2
  • Recuento de receptores de enlace de hidrógeno: 8
  • Recuento de átomos pesados: 39
  • Cuenta de enlace giratorio: 7
  • Complejidad: 866
  • Recuento de unidades de unión covalente: 1
  • Recuento del Centro estereoscópico atómico definido: 5
  • Recuento de centros estereoscópicos atómicos indefinidos: 0
  • Recuento de centros tridimensionales de bonos fijos: 0
  • Conteo indefinido de centros tridimensionales de Bond: 0
  • Superficie del Polo topológico: 107
  • Xlogp3: 2.8

Propiedades experimentales

  • Color / forma: Powder
  • PSA: 106.92000
  • Logp: 3.05920

3a-(3,4-Dimethoxyphenyl)-1,8b-dihydroxy-6,8-dimethoxy-N,N-dimethyl-3-phenyl-2,3-dihydro-1H-cyclopenta[b][1]benzofuran-2-carboxamide Información de Seguridad

  • Condiciones de almacenamiento:常温下存储,2-8℃存储更佳

3a-(3,4-Dimethoxyphenyl)-1,8b-dihydroxy-6,8-dimethoxy-N,N-dimethyl-3-phenyl-2,3-dihydro-1H-cyclopenta[b][1]benzofuran-2-carboxamide PrecioMás >>

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